molecular formula C15H23FN2 B5772662 N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine

Cat. No.: B5772662
M. Wt: 250.35 g/mol
InChI Key: FNHUIWGSWSULEM-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine is a chemical compound with the molecular formula C15H23FN2 This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The fluorophenyl group may enhance its binding affinity to certain receptors, while the piperidine ring structure allows it to interact with various enzymes and proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-propylpiperidin-4-amine
  • N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine
  • N-[(2-methylphenyl)methyl]-1-propylpiperidin-4-amine

Uniqueness

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it distinct from its analogues with different substituents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-9-18-10-7-14(8-11-18)17-12-13-5-3-4-6-15(13)16/h3-6,14,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHUIWGSWSULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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